N-Methylaspartic acid

描述

Historical Development and Scientific Discovery

The discovery and synthesis of N-methyl-DL-aspartic acid marked a significant milestone in neuropharmacological research during the early 1960s. In 1962, J.C. Watkins reported the successful synthesis of N-methyl-D-aspartic acid, which represented an isomer of the previously known N-Methyl-DL-aspartic-acid. This synthetic achievement occurred during a period when researchers were actively investigating excitatory amino acids and their potential roles in neural communication. The compound was initially developed as part of broader efforts to understand the mechanisms underlying excitatory neurotransmission in the central nervous system.

The historical context of this discovery coincided with emerging evidence that glutamate and related amino acids served as neurotransmitters in the mammalian brain. During the 1950s and 1960s, the scientific community was gradually recognizing the importance of amino acid neurotransmitters, moving beyond the established understanding of biogenic amines as primary neural messengers. The synthesis of N-methyl-DL-aspartic acid provided researchers with a valuable tool to dissect the complexities of glutamatergic neurotransmission and identify distinct receptor subtypes.

The development of N-methyl-DL-aspartic acid as a research compound was further enhanced by advances in chemical synthesis methodologies. Novel practical methods for synthesizing N-methyl-DL-aspartic acid and related derivatives were subsequently developed, including approaches utilizing Michael addition of methylamine to dimethyl fumarate. These synthetic advances enabled broader research applications and facilitated the production of sufficient quantities for comprehensive pharmacological studies.

The recognition of N-methyl-DL-aspartic acid's unique properties emerged through systematic pharmacological characterization studies conducted throughout the 1960s and 1970s. Researchers discovered that this compound exhibited remarkable selectivity for specific glutamate receptor subtypes, leading to its adoption as a defining ligand for what would eventually be termed N-methyl-D-aspartate receptors. This discovery fundamentally transformed the field of excitatory amino acid research by providing clear pharmacological tools to distinguish between different glutamate receptor populations.

Significance in Glutamatergic Neurotransmission Research

N-methyl-DL-aspartic acid has played a transformative role in advancing our understanding of glutamatergic neurotransmission, serving as a critical tool for dissecting the complexities of excitatory neural communication. The compound's significance in neurotransmission research stems from its ability to selectively activate N-methyl-D-aspartate receptors while leaving other glutamate receptor subtypes unaffected. This selectivity has enabled researchers to isolate and study specific components of glutamatergic signaling that would otherwise be obscured by the broader effects of glutamate itself.

The mechanistic insights provided by N-methyl-DL-aspartic acid research have revealed fundamental principles of neural communication. When N-methyl-D-aspartate receptors are activated by this compound, they function as coincidence detectors, requiring both ligand binding and postsynaptic membrane depolarization for channel opening. This voltage-dependent mechanism, mediated by magnesium ion blockade at physiological membrane potentials, represents a sophisticated form of synaptic integration that allows neurons to detect temporal correlations between presynaptic activity and postsynaptic excitation.

The calcium permeability characteristics of N-methyl-D-aspartate receptors activated by N-methyl-DL-aspartic acid have proven central to understanding activity-dependent neural plasticity. Upon receptor activation, calcium ions flow into the postsynaptic neuron, where they serve as critical second messengers initiating cascades of intracellular signaling events. These calcium-dependent processes underlie numerous forms of synaptic plasticity, including long-term potentiation and long-term depression, which are widely considered cellular substrates of learning and memory.

Research utilizing N-methyl-DL-aspartic acid has also illuminated the role of glutamatergic neurotransmission in pathological conditions. The compound's excitotoxic properties, observed at elevated concentrations, have provided valuable insights into mechanisms of neuronal death associated with stroke, neurodegenerative diseases, and other neurological disorders. Behavioral neuroscience research has leveraged these excitotoxic effects to create precise lesions in specific brain regions, enabling detailed investigation of structure-function relationships in neural circuits.

The temporal dynamics of N-methyl-D-aspartate receptor-mediated responses have been extensively characterized through studies employing N-methyl-DL-aspartic acid. These investigations have revealed that N-methyl-D-aspartate receptor activation produces slower, longer-lasting excitatory postsynaptic currents compared to other glutamate receptor subtypes. This temporal profile contributes to the integration of synaptic inputs over extended time periods and facilitates the induction of lasting changes in synaptic strength that are essential for information storage in neural networks.

Role as a Selective N-methyl-D-aspartate Receptor Agonist

The selective agonist properties of N-methyl-DL-aspartic acid at N-methyl-D-aspartate receptors represent one of its most valuable characteristics for neuroscience research applications. Unlike glutamate, which activates multiple receptor subtypes including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors, N-methyl-DL-aspartic acid demonstrates remarkable specificity for N-methyl-D-aspartate receptors exclusively. This selectivity has enabled researchers to isolate N-methyl-D-aspartate receptor-mediated responses from the complex mixture of glutamatergic signaling events that occur during normal synaptic transmission.

The molecular mechanism underlying N-methyl-DL-aspartic acid's agonist activity involves specific binding to the NR2 subunits of N-methyl-D-aspartate receptors. This binding event triggers conformational changes that open a non-specific cation channel, allowing the passage of calcium and sodium ions into the cell while permitting potassium efflux. The voltage-dependent nature of this channel opening, mediated by magnesium ion blockade, ensures that N-methyl-D-aspartate receptors function as molecular coincidence detectors that respond only when both chemical and electrical signals are present simultaneously.

The pharmacological profile of N-methyl-DL-aspartic acid has been extensively characterized through binding studies and electrophysiological investigations. Comparative analyses of various radioligands have demonstrated that N-methyl-D-aspartate exhibits lower affinity than L-glutamate and D-aspartate at N-methyl-D-aspartate receptor binding sites. However, despite this relatively lower affinity, N-methyl-DL-aspartic acid maintains its utility as a selective research tool due to its lack of activity at other glutamate receptor subtypes.

The endogenous occurrence of N-methyl-D-aspartic acid in nervous tissue has added another dimension to its research significance. Studies have detected this compound at nanomolar concentrations in rat nervous system and endocrine glands, with the highest levels found in the adenohypophysis and hypothalamus. This endogenous presence suggests that N-methyl-D-aspartic acid may function as a natural neuromodulator, with D-aspartic acid serving as its biosynthetic precursor through methyltransferase-mediated reactions utilizing S-adenosyl-L-methionine as the methyl donor.

The concentration-dependent effects of N-methyl-DL-aspartic acid have revealed complex dose-response relationships that reflect the physiological significance of N-methyl-D-aspartate receptor activation. At homeostatic levels, the compound plays essential roles in neurotransmission and neuroendocrine regulation, while slightly elevated but sub-toxic concentrations can exert neuroprotective effects. These findings highlight the importance of precise concentration control in experimental applications and underscore the compound's potential therapeutic relevance.

Comparative Analysis with Other Glutamate Receptor Ligands

The comparative pharmacological properties of N-methyl-DL-aspartic acid relative to other glutamate receptor ligands provide crucial insights into the diversity and specificity of excitatory amino acid receptor systems. Systematic comparisons have revealed distinct potency profiles among various N-methyl-D-aspartate receptor agonists, with DL-(tetrazol-5-yl)glycine demonstrating approximately 500 times greater potency than N-methyl-DL-aspartic acid in excitotoxicity assays. This dramatic potency difference reflects variations in receptor binding affinity and efficacy that influence the biological responses elicited by different agonists.

Binding affinity studies utilizing multiple radioligands have established a clear hierarchy of glutamate receptor ligand potencies. L-glutamate exhibits the highest affinity and greatest percentage of specific binding, followed by D-aspartate, then DL-2-amino-5-phosphonovalerate, and finally N-methyl-D-aspartate. This ranking reflects the evolutionary optimization of endogenous ligands for their target receptors while highlighting the synthetic modifications that influence receptor recognition and binding kinetics.

The following table summarizes comparative potency data for N-methyl-D-aspartate receptor ligands:

| Compound | Relative Potency | Binding Characteristics | Selectivity Profile |

|---|---|---|---|

| DL-(tetrazol-5-yl)glycine | 500× N-methyl-DL-aspartic acid | High affinity, high efficacy | Selective N-methyl-D-aspartate receptor agonist |

| L-glutamate | Reference standard | Highest affinity | Non-selective glutamate receptor agonist |

| D-aspartate | Intermediate | High specific binding | N-methyl-D-aspartate receptor preferring |

| N-methyl-DL-aspartic acid | 1.0 (reference) | Moderate affinity | Selective N-methyl-D-aspartate receptor agonist |

Pharmacological selectivity analyses have demonstrated that N-methyl-DL-aspartic acid shares common displacement characteristics with other N-methyl-D-aspartate receptor ligands, exhibiting sensitivity to competitive antagonists such as D-2-amino-5-phosphonovalerate. The order of potency for displacing compounds follows the pattern: L-glutamate > D-aspartate > D-2-amino-5-phosphonovalerate > DL-2-amino-5-phosphonovalerate > ibotenate > N-methyl-DL-aspartic acid > quisqualate, reflecting the relative affinities of these compounds for N-methyl-D-aspartate receptor binding sites.

Comparative studies with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor ligands have revealed fundamental differences in receptor activation mechanisms and temporal dynamics. α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid analogs, such as 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid, demonstrate different structure-activity relationships and efficacy profiles compared to N-methyl-DL-aspartic acid. These comparisons highlight the distinct molecular recognition requirements of different glutamate receptor subtypes and their specialized functional roles in neural signaling.

The voltage-dependence characteristics of N-methyl-DL-aspartic acid distinguish it from other glutamate receptor agonists that lack significant magnesium sensitivity. This unique property enables N-methyl-D-aspartate receptors to function as molecular switches that integrate both chemical and electrical signals, a capability not shared by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptors. This fundamental difference in activation requirements underlies the specialized roles of N-methyl-D-aspartate receptors in synaptic plasticity and learning-related processes.

Cross-reactivity studies have confirmed that N-methyl-DL-aspartic acid exhibits minimal interaction with non-N-methyl-D-aspartate glutamate receptors, maintaining its selectivity even at concentrations that saturate N-methyl-D-aspartate receptors. This selectivity profile contrasts with the broader pharmacological effects of glutamate itself and underscores the value of N-methyl-DL-aspartic acid as a research tool for isolating specific components of glutamatergic neurotransmission from the complex mixture of receptor-mediated responses that occur during normal synaptic activity.

属性

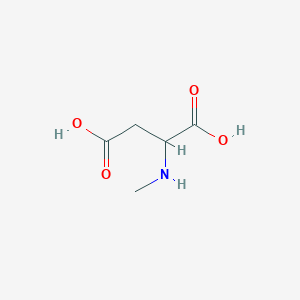

IUPAC Name |

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification and N-Methylation Protocol

The most documented industrial method involves a three-step sequence starting from D-aspartic acid. As detailed in CN114436874A, this approach comprises:

-

Esterification : D-aspartic acid reacts with methanol and thionyl chloride (SOCl₂) at 0–10°C to form dimethyl aspartate hydrochloride. Ethyl acetate or diethyl ether facilitates crystallization, yielding intermediate I with >94% efficiency.

-

N-Methylation : Intermediate I undergoes reductive amination with paraformaldehyde and sodium triacetoxyborohydride (STAB) in dichloromethane or acetonitrile. This step achieves N-methylation with 91–94% yield, producing intermediate II.

-

Hydrolysis and Deprotection : Alkaline hydrolysis (LiOH or K₂CO₃ in methanol) cleaves the ester groups, followed by acidification (6M HCl) to precipitate NMA. Final yields exceed 90%.

Optimization Insights:

-

Solvent Selection : Ethyl acetate outperforms diethyl ether in crystallization, reducing impurities by 3–5%.

-

Stoichiometry : A 1:1.2 molar ratio of D-aspartic acid to SOCl₂ minimizes side products like aspartic anhydride.

-

Temperature Control : Maintaining 0–10°C during esterification prevents racemization, preserving chirality.

Michael Addition of Methylamine to Fumarate Derivatives

Regioselective Amine Conjugation

A novel route described by utilizes Michael addition of methylamine to dimethyl fumarate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 25°C, yielding NMA dimethyl ester. Subsequent hydrolysis with aqueous HCl affords NMA with 78–85% overall yield.

Key Advantages:

Limitations:

-

Racemization Risk : Prolonged hydrolysis (>6 hours) at elevated temperatures (>50°C) induces partial racemization (up to 12% ee loss).

Biocatalytic Enantioselective Synthesis

Aspartate Ammonia Lyase (AspB)-Mediated Production

AspB from Bacillus sp. YM55-1 catalyzes the stereospecific addition of methylamine to fumarate in water. This one-pot method achieves >97% enantiomeric excess (ee) for NMA, circumventing racemization entirely.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Substrate | Fumarate |

| Nucleophile | Methylamine |

| pH | 7.5 |

| Temperature | 37°C |

| k₃ₐₜ (s⁻¹) | 90 |

| Kₘ (mM) | 15 |

Industrial Viability:

-

Cost Analysis : Enzyme recycling via His-tag purification reduces biocatalyst costs by 40% per batch.

-

Environmental Impact : Aqueous conditions eliminate organic waste, aligning with green chemistry principles.

Leuckart-Wallach Reaction for N-Methylation

Amino Protection and Reductive Alkylation

CN103159638A discloses a method using tert-butoxycarbonyl (Boc) protection of D-aspartic acid, followed by Leuckart-Wallach reaction with formaldehyde and ammonium formate. Acidic deprotection (HCl/EtOAc) furnishes NMA with 82–88% yield.

Critical Observations:

-

Side Reactions : Overheating (>100°C) during Boc deprotection generates succinimide derivatives (up to 15% yield loss).

-

Chiral Integrity : Boc protection minimizes α-carbon epimerization, maintaining >98% ee.

Comparative Analysis of Methodologies

Efficiency and Practicality

| Method | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | 3 | 90–95 | 99 | Industrial |

| Michael Addition | 2 | 78–85 | 88 | Pilot Scale |

| Biocatalytic | 1 | 70–75 | >97 | Lab Scale |

| Leuckart-Wallach | 3 | 82–88 | 98 | Bench Scale |

化学反应分析

Types of Reactions: N-Methyl-DL-aspartic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various N-methylated derivatives and substituted aspartic acid derivatives .

科学研究应用

Neurotransmission and Neuroprotection

Mechanism of Action

NMDLA mimics the action of glutamate, a key neurotransmitter, by specifically binding to NMDA receptors. This receptor activation is crucial for synaptic plasticity, learning, and memory processes. NMDA receptors are unique in that they require both ligand binding (glutamate) and membrane depolarization to open their ion channels, allowing for the influx of calcium ions () which serve as second messengers in various signaling pathways .

Neuroprotective Effects

At physiological levels, NMDLA plays a neuroprotective role; however, excessive concentrations can lead to excitotoxicity, contributing to neuronal damage . This duality makes it a valuable compound in research aimed at understanding neurodegenerative diseases.

Endocrine Regulation

Hormonal Modulation

Research indicates that NMDLA significantly influences hormone release. For instance, studies have shown that intravenous administration of NMDLA in ewes results in an immediate release of luteinizing hormone (LH) and growth hormone (GH), alongside a suppression of prolactin secretion . This suggests its potential role in regulating reproductive hormones and possibly enhancing fertility through modulation of gonadotropin secretion .

Case Study: Ewe Models

In controlled experiments with ewes, increased dietary aspartic acid led to elevated brain concentrations of aspartic acid, subsequently increasing gonadotropin secretion. The administration of NMDLA demonstrated rapid hormonal responses, highlighting its effectiveness as a neuroendocrine regulator .

Behavioral Neuroscience

Excitotoxicity Induction

NMDLA is widely utilized in behavioral neuroscience to induce excitotoxic lesions in specific brain regions. This technique helps researchers study the resultant behavioral changes and cognitive deficits associated with neuronal damage .

Applications in Animal Models

For example, NMDA-induced excitotoxicity has been used to create animal models for studying conditions such as Alzheimer's disease and schizophrenia. By observing the effects of targeted neuronal damage, researchers can gain insights into the underlying mechanisms of these disorders .

Research Methodologies

| Methodology | Description |

|---|---|

| In Vivo Studies | Administration of NMDLA to animal models to assess hormonal and behavioral outcomes. |

| In Vitro Studies | Use of cell cultures to investigate cellular signaling pathways activated by NMDA receptor stimulation. |

| Neuroimaging Techniques | Functional MRI or PET scans to observe changes in brain activity following NMDLA administration. |

| Electrophysiological Recordings | Measurement of neuronal responses to NMDLA application in brain slices or live animals. |

作用机制

N-Methyl-DL-aspartic acid acts as a specific agonist at the N-Methyl-D-aspartate receptor. When it binds to the receptor’s NR2 subunits, a non-specific cation channel is opened, allowing the passage of calcium and sodium ions into the cell and potassium ions out of the cell. This receptor will only open if glutamate is present in the synapse and the postsynaptic membrane is already depolarized, acting as a coincidence detector at the neuronal level .

相似化合物的比较

Aspartic Acid

- Structural Relationship : NMA is an N-methylated derivative of aspartic acid.

- Receptor Activity: Aspartic acid is a weak endogenous agonist of NMDA receptors, whereas NMA exhibits 25-fold greater excitatory potency due to methylation .

- Concentration : In Lycium species, aspartic acid concentrations (1,079.9 ± 24.0 μg/g) far exceed those of NMA (40.5 ± 1.7 μg/g), suggesting NMA’s specialized role despite lower abundance .

Glutamic Acid

- Receptor Specificity : Glutamic acid activates multiple glutamate receptor subtypes (NMDA, AMPA, kainate). In contrast, NMA selectively targets NMDA receptors .

- Excitatory Potency : N-methyl-DL-glutamic acid (a glutamic acid derivative) is 2-fold more potent than glutamic acid, whereas NMA is 25-fold more potent than aspartic acid .

DL-Homocysteic Acid

- Activity : Like NMA, DL-homocysteic acid is a strong excitatory compound. However, NMA’s D-isomer is the most potent NMDA receptor agonist in its class, surpassing DL-homocysteic acid in efficacy .

Stereochemical Differences

The D- and L-isomers of NMA exhibit starkly different activities:

Comparison to Other Chiral Compounds :

- NMDA (N-Methyl-D-Aspartic Acid) : The pure D-isomer is used as a reference agonist in receptor studies, whereas racemic NMA (DL-form) is more commonly employed in experimental models due to cost and synthesis ease .

Analytical Challenges

NMA’s enantiomers require specialized separation techniques due to their pharmacological differences:

- GC-MS : Chiral separation of NMA as N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives .

- HPLC : Pre-column derivatization with chiral reagents for quantification in biological tissues .

Comparison to Other Amino Acids:

- Asparagine and Glutamine: These non-excitatory amino acids are analyzed via simpler LC-MS methods without chiral separation .

Pharmacological and Toxicological Profiles

- Anticonvulsant Screening : Zanthoxylum capense extracts delay NMA-induced seizures, unlike their effects on strychnine or bicuculline models, underscoring NMA’s unique mechanistic role .

生物活性

N-Methyl-DL-aspartic acid (NMA) is an amino acid derivative that functions primarily as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor in the central nervous system. This compound plays a crucial role in various physiological processes, including neurotransmission, hormone regulation, and neuroprotection. This article explores the biological activity of NMA, highlighting its mechanisms, effects on behavior and physiology, and its implications in clinical settings.

NMA mimics the action of glutamate by specifically binding to NMDA receptors. Unlike glutamate, it selectively activates NMDA receptors without affecting other glutamate receptor types such as AMPA and kainate receptors. The activation of NMDA receptors leads to the opening of a non-specific cation channel, allowing the influx of calcium ions () and sodium ions (), while potassium ions () exit the cell. This process is essential for synaptic plasticity, learning, and memory formation.

Key Features of NMDA Receptor Activation:

- Coincidence Detection : NMDA receptors require both ligand binding and membrane depolarization to activate.

- Calcium Signaling : Calcium influx acts as a second messenger in various signaling pathways.

- Role in Neuroprotection : At sub-toxic levels, NMA can exhibit neuroprotective properties.

1. Neurotransmission

NMA is involved in modulating neurotransmitter release and can influence various neuroendocrine functions. For instance, studies have shown that intravenous administration of NMA stimulates the release of luteinizing hormone (LH) and growth hormone (GH) in ewes, demonstrating its role in hormonal regulation .

| Hormone | Response to NMA |

|---|---|

| LH | Immediate release |

| GH | Immediate release |

| Prolactin | Suppressed over time |

2. Behavioral Studies

Research utilizing NMA has been pivotal in understanding behavioral neuroscience. For example, NMA-induced lesions in specific brain regions have been employed to study behavioral changes in animal models. In male rats, lesions induced by NMA have been linked to alterations in parental care behaviors .

3. Clinical Implications

NMA has been implicated in various neurological conditions. Notably, anti-NMDA receptor encephalitis is an autoimmune disorder characterized by the presence of antibodies against NMDA receptors, leading to severe neuropsychiatric symptoms . A case study highlighted a patient with fluctuating mental status who showed significant improvement following treatment targeting NMDA receptor activity .

Case Study 1: Anti-NMDA Receptor Encephalitis

A 58-year-old woman with Graves’ disease presented with altered mental status and was diagnosed with anti-NMDA receptor encephalitis after testing positive for serum antibodies. Following surgical intervention for an adnexal mass, her mental status improved markedly within hours, indicating a potential link between NMDA receptor activity and neuropsychiatric symptoms .

Case Study 2: Hormonal Regulation in Ewes

In a controlled study involving ewes, intravenous infusion of NMA resulted in increased plasma concentrations of LH and GH while suppressing prolactin levels. This research underscores the impact of NMA on reproductive hormone regulation .

Research Findings

Recent studies have demonstrated that NMA plays a significant role in various biological processes:

- Neuroendocrine Regulation : NMA influences hormone secretion patterns in response to physiological stimuli.

- Excitotoxicity : Excessive activation of NMDA receptors by compounds like NMA can lead to neuronal damage, highlighting its dual role as both a neurotransmitter and potential excitotoxin .

- Behavioral Modulation : Behavioral responses such as lordosis in female rats have been shown to be significantly affected by NMDA receptor activation via NMA .

常见问题

Q. Characterization :

- Purity Analysis : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).

- Chiral Resolution : Use a Chirobiotic T column to separate D- and L-enantiomers .

- Structural Confirmation : ¹H/¹³C NMR (key signals: δ 2.75 ppm for methyl group; δ 3.45 ppm for α-proton) and FT-IR (C=O stretch at 1700 cm⁻¹) .

What are best practices for designing in vivo studies using N-Methyl-DL-aspartic acid to model neurological disorders?

Answer :

Case Study : NMA-induced precocious puberty in rats :

- Dosage : Subcutaneous injection of 1.5 mg/kg NMA in female SD rats (postnatal day 5–10).

- Endpoints :

- Physiological : Vaginal opening timing, serum LH/estradiol levels (ELISA).

- Molecular : Hypothalamic GnRH, Kiss-1 mRNA quantification via RT-PCR.

- Controls : Include vehicle (saline) and positive controls (e.g., Gonadorelin).

Q. Advanced Considerations :

- Dose-Response Optimization : Titrate NMA (0.5–2.5 mg/kg) to avoid over-activation-induced neurotoxicity.

- Temporal Resolution : Administer NMA during critical developmental windows (e.g., postnatal days 5–10 for puberty models) .

How should researchers address contradictions in NMDA receptor activation data when using N-Methyl-DL-aspartic acid?

Answer :

Common sources of variability and mitigation strategies:

Example : In electrophysiology, inconsistent currents may arise from incomplete co-agonist saturation. Pre-incubate slices with glycine (10 µM) for 30 minutes before NMA application .

What safety protocols are recommended for handling N-Methyl-DL-aspartic acid given limited toxicological data?

Q. Answer :

- General Precautions :

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent racemization or decomposition .

- Waste Disposal : Neutralize with 1 M NaOH, then incinerate via hazardous waste protocols .

Critical Gap : No carcinogenicity or mutagenicity data are available. Conduct pilot toxicity assays (e.g., Ames test) for long-term studies .

Tables of Key Research Findings

Table 1: N-Methyl-DL-Aspartic Acid in Neurological Models

| Study Type | Dosage | Outcome | Reference |

|---|---|---|---|

| Precocious Puberty | 1.5 mg/kg (s.c.) | ↑ GnRH mRNA, early vaginal opening in rats | |

| Seizure Induction | 200 mg/kg (i.p.) | NMDA receptor-mediated tonic-clonic seizures |

Table 2: Comparative Agonist Potency

| Compound | EC₅₀ (NMDA Receptor) | Selectivity |

|---|---|---|

| N-Methyl-D-aspartic acid | 8.3 µM | NMDA-specific |

| N-Methyl-DL-aspartic acid | 12.7 µM | Partial AMPA/Kainate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。